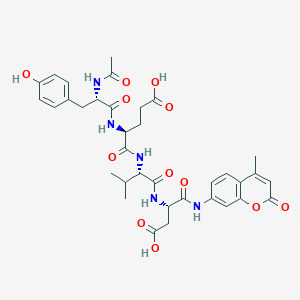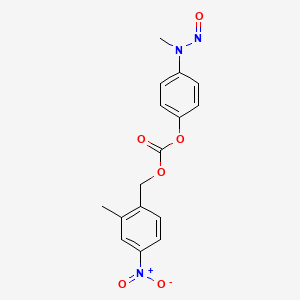
Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Pro-Pro-CHO: is a chemical compound known for its role as a prolyl oligopeptidase inhibitor. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its ability to inhibit prolyl oligopeptidase, an enzyme involved in the cleavage of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Pro-CHO typically involves the protection of the proline residues followed by the introduction of the aldehyde group. The process begins with the protection of the amino group of proline using a suitable protecting group such as carbobenzyloxy (Cbz). The protected proline is then coupled with another proline residue. Finally, the aldehyde group is introduced to obtain Z-Pro-Pro-CHO.
Industrial Production Methods: Industrial production of Z-Pro-Pro-CHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: Z-Pro-Pro-CHO primarily undergoes reactions typical of aldehydes and peptides. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or hydrazines can be used under mild conditions.
Major Products:
Oxidation: Z-Pro-Pro-COOH (carboxylic acid derivative)
Reduction: Z-Pro-Pro-CH₂OH (alcohol derivative)
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Z-Pro-Pro-CHO has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme inhibition, particularly prolyl oligopeptidase, which is involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where prolyl oligopeptidase plays a role, such as neurodegenerative disorders.
Industry: Utilized in the development of enzyme inhibitors and as a standard in analytical techniques.
作用机制
Z-Pro-Pro-CHO exerts its effects by inhibiting prolyl oligopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition is crucial in regulating the activity of the enzyme and has implications in various physiological and pathological processes.
相似化合物的比较
Z-Pro-Pro-OH: A similar compound without the aldehyde group, used in peptide synthesis.
Z-Pro-Pro-NH₂: An amide derivative with different reactivity and applications.
Z-Pro-Pro-COOH: The carboxylic acid derivative, often used in studying peptide bond formation.
Uniqueness: Z-Pro-Pro-CHO is unique due to its aldehyde group, which imparts specific reactivity and makes it a potent inhibitor of prolyl oligopeptidase. This distinct feature allows it to be used in various research applications, particularly in enzyme inhibition studies.
属性
IUPAC Name |
benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZXYSPOAVJYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)

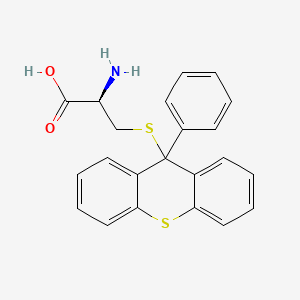
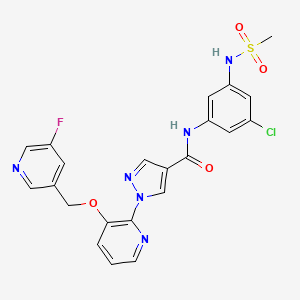

![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
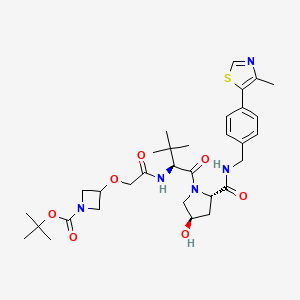
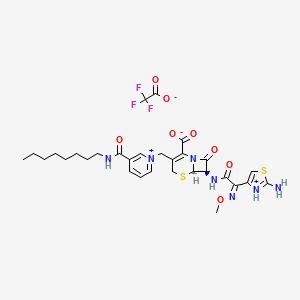
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
